

# Independent Verification of Foretinib's Primary Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Foretinib** (GSK1363089, XL880) is an orally available multi-kinase inhibitor that has been investigated for its therapeutic potential in various cancers. Its efficacy is primarily attributed to its potent inhibition of key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. This guide provides an independent verification of **Foretinib**'s primary molecular targets, c-MET and VEGFR2, and compares its performance with other kinase inhibitors targeting similar pathways. The information presented is collated from peer-reviewed preclinical and clinical studies to provide an objective resource for the scientific community.

# **Primary Molecular Targets of Foretinib**

Independent studies have consistently identified the mesenchymal-epithelial transition factor (c-MET) receptor and the vascular endothelial growth factor receptor 2 (VEGFR2) as the primary molecular targets of **Foretinib**.[1][2] **Foretinib** is an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling pathways.

Beyond c-MET and VEGFR2, **Foretinib** has been shown to inhibit other RTKs, including RON, AXL, and TIE-2, albeit with varying degrees of potency.[3] This broader kinase inhibition profile may contribute to its overall anti-tumor activity.



## **Comparative Analysis of Kinase Inhibitory Potency**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Foretinib** and alternative c-MET and/or VEGFR2 inhibitors from independent studies. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.

| Kinase<br>Inhibitor | c-MET (IC50,<br>nM)                                       | VEGFR2 (KDR)<br>(IC50, nM) | Other Notable<br>Targets (IC50,<br>nM)                           | Reference(s) |
|---------------------|-----------------------------------------------------------|----------------------------|------------------------------------------------------------------|--------------|
| Foretinib           | ~1.8                                                      | ~1.1                       | ROS1 (~1.8)                                                      | [4]          |
| Cabozantinib        | 1.3                                                       | 0.035                      | RET (5.2), AXL<br>(7), FLT3 (11.3),<br>KIT (4.6), TIE2<br>(14.3) | [5]          |
| Crizotinib          | 11                                                        | -                          | ALK, ROS                                                         | [6]          |
| Tivantinib          | Ki: 355 (Note:<br>Efficacy may be<br>MET-<br>independent) | -                          | Microtubule<br>depolymerization                                  | [6][7]       |
| Savolitinib         | 4.0                                                       | -                          | -                                                                | [6]          |

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089),
  cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One



[journals.plos.org]

- 3. Enhanced metastable state models of TAM kinase binding to cabozantinib explains the dynamic nature of receptor tyrosine kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Independent Verification of Foretinib's Primary Molecular Targets: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612053#independent-verification-of-foretinib-s-primary-molecular-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com